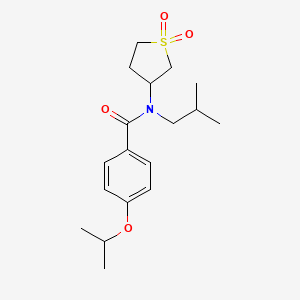![molecular formula C18H19N3O2S2 B2913491 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1904186-65-7](/img/structure/B2913491.png)
2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
Antimicrobial Evaluation of Thienopyrimidine Derivatives A study reported the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity. This research highlighted the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antifungal Properties and Agricultural Applications Another study explored the antifungal activities of thieno[2,3-d]pyrimidine derivatives against various plant pathogens, indicating their use in agricultural settings to protect crops from fungal diseases (Konno et al., 1989).
Cancer Research
Apoptosis-Inducing Agents for Breast Cancer Research has identified derivatives of thieno[2,3-d]pyrimidin-4(3H)-one as potential apoptosis-inducing agents for breast cancer. These compounds have shown significant antiproliferative potential against cancer cell lines, highlighting their promise in cancer therapeutics (Gad et al., 2020).
Dual Inhibitors for Cancer Therapy A study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. The research indicated the potential of these compounds as antitumor agents, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in targeting cancer (Gangjee et al., 2009).
Antiviral Research
Anti-Influenza Virus Activity A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This indicates the potential application of related compounds in antiviral research (Hebishy et al., 2020).
特性
IUPAC Name |
2-ethylsulfanyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-24-15-7-5-4-6-13(15)16(22)19-9-10-21-12(2)20-17-14(18(21)23)8-11-25-17/h4-8,11H,3,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCONJJSZNPZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913410.png)

![[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2913413.png)
![Methyl 5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2913416.png)
![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)


![4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2913422.png)


![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

